Methyl 4-methyl-6-nitro-2,3-dihydro-1,4-benzoxazine-2-carboxylate
Description
Properties
Molecular Formula |
C11H12N2O5 |
|---|---|
Molecular Weight |
252.22 g/mol |
IUPAC Name |
methyl 4-methyl-6-nitro-2,3-dihydro-1,4-benzoxazine-2-carboxylate |
InChI |
InChI=1S/C11H12N2O5/c1-12-6-10(11(14)17-2)18-9-4-3-7(13(15)16)5-8(9)12/h3-5,10H,6H2,1-2H3 |
InChI Key |
YSUARQGASNTWJF-UHFFFAOYSA-N |
Canonical SMILES |
CN1CC(OC2=C1C=C(C=C2)[N+](=O)[O-])C(=O)OC |
Origin of Product |
United States |
Preparation Methods
Preparation Methods Analysis
General Synthetic Approach
The synthesis of methyl 4-methyl-6-nitro-2,3-dihydro-1,4-benzoxazine-2-carboxylate typically involves:
- Formation of the benzoxazine ring system via condensation and ring-closing reactions.
- Introduction of nitro substituents at the 6-position.
- Esterification to yield the methyl carboxylate functionality at the 2-position.
- Control of stereochemistry and substitution pattern to achieve the desired 4-methyl substitution.
Stepwise Preparation Method
One robust preparation method, adapted from related 2,3-dihydro-1,4-benzoxazine derivatives, can be summarized as follows:
Step 1: Synthesis of 3,4-dihydroxybenzaldehyde Intermediate
- Starting material: 3,4-dihydroxybenzaldehyde.
- Reacted with 1,2-dibromoethane under alkaline conditions (e.g., sodium hydroxide or potassium hydroxide aqueous solution).
- Use of phase transfer catalysts such as tetrabutylammonium bromide to facilitate the reaction.
- The reaction proceeds via condensation and reductive ring closure to form a 2,3-dihydro-1,4-benzodioxane intermediate bearing an aldehyde group.
- Reaction parameters: Molar ratio of 3,4-dihydroxybenzaldehyde to 1,2-dibromoethane typically 1:5; reflux temperature; reaction time approximately 5 hours.
- Work-up involves extraction with dichloromethane, washing, and recrystallization to isolate the intermediate as an off-white powder.
Step 2: Oxidation to Carboxylic Acid Derivative
- The aldehyde intermediate is oxidized to the corresponding carboxylic acid using oxidants such as potassium permanganate (KMnO4) in aqueous solution.
- Reaction temperature: 90–110 °C.
- The oxidation is carried out by dropwise addition of KMnO4 solution to the aldehyde solution, followed by reflux.
- After completion, the reaction mixture is neutralized with potassium hydroxide solution, filtered, acidified with hydrochloric acid to precipitate the acid product.
- The acid is isolated by filtration, washing, and drying.
- Yields can reach approximately 90%, with high purity confirmed by spectroscopic methods.
Step 3: Esterification to Methyl Ester
- The carboxylic acid intermediate is esterified to the methyl ester using standard esterification protocols, such as treatment with methanol in the presence of acid catalysts (e.g., sulfuric acid or hydrochloric acid).
- Reaction conditions typically involve refluxing the acid in methanol for several hours.
- The product this compound is purified by recrystallization.
Alternative Synthetic Routes
- Alkylation of potassium nitrophenoxides with 2-bromoesters can yield nitro-substituted benzoxazine derivatives.
- Reduction of nitro ethers using iron/acetic acid or zinc/ammonium chloride can provide benzoxazinone intermediates.
- Reaction of 2-aminophenols with chloroacetyl chloride under basic conditions can form 1,4-benzoxazin-3(4H)-ones, which can be further functionalized to introduce methyl and nitro groups.
Reaction Scheme Summary
| Step | Reaction Type | Reagents/Conditions | Outcome | Yield (%) |
|---|---|---|---|---|
| 1 | Condensation & Ring Closure | 3,4-dihydroxybenzaldehyde, 1,2-dibromoethane, NaOH, tetrabutylammonium bromide, reflux | Intermediate 2,3-dihydro-1,4-benzodioxane-6-formaldehyde | ~80-85 |
| 2 | Oxidation | Potassium permanganate, aqueous, 90-110 °C | 2,3-dihydro-1,4-benzodioxane-6-carboxylic acid | ~90 |
| 3 | Esterification | Methanol, acid catalyst, reflux | This compound | Variable |
Chemical Reactions Analysis
Types of Reactions
Methyl 4-methyl-6-nitro-2,3-dihydro-1,4-benzoxazine-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium catalyst.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols.
Major Products Formed
Oxidation: Amino derivatives.
Reduction: Reduced derivatives with different functional groups.
Substitution: Substituted benzoxazine derivatives.
Scientific Research Applications
Methyl 4-methyl-6-nitro-2,3-dihydro-1,4-benzoxazine-2-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structure and reactivity.
Industry: Utilized in the production of polymers and advanced materials.
Mechanism of Action
The mechanism of action of Methyl 4-methyl-6-nitro-2,3-dihydro-1,4-benzoxazine-2-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The compound may also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Substituent Variations and Their Impacts
Table 1: Key Structural Features and Physical Properties of Analogous Compounds
Electronic and Reactivity Comparisons
- Nitro Group (6-NO₂): The nitro group is a strong electron-withdrawing meta-director, reducing electron density on the aromatic ring compared to methyl (6-Me, 7d) or bromo (6-Br, 8c) substituents. This decreases nucleophilic substitution reactivity but enhances stability toward oxidation .
- Ester vs.
- Acetyl vs. Benzyl Groups : Acetyl substituents (e.g., 8c) introduce ketone functionality, enabling hydrogen bonding, whereas benzyl groups (e.g., 7d) add steric bulk without significant electronic effects .
Biological Activity
Methyl 4-methyl-6-nitro-2,3-dihydro-1,4-benzoxazine-2-carboxylate is a compound of interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications based on available literature.
- Molecular Formula : C₉H₁₀N₂O₃
- Molecular Weight : 194.19 g/mol
- CAS Number : 120711-82-2
- Density and Boiling Point : Not available
Synthesis
The synthesis of this compound typically involves a series of reactions starting from readily available precursors. The general synthetic route includes:
- Formation of the Benzoxazine Ring : This is achieved through the condensation of a phenolic compound with an amine derivative in the presence of formaldehyde.
- Carboxylation : The introduction of the carboxylate group is performed using carbon dioxide or a similar reagent under basic conditions.
Antioxidant Properties
Research indicates that this compound exhibits significant antioxidant activity. It has been shown to scavenge free radicals effectively, which may contribute to its cardioprotective effects in various models of oxidative stress induced by agents like doxorubicin .
Cardioprotective Effects
In vitro studies have demonstrated that this compound can protect cardiac cells from doxorubicin-induced toxicity. It significantly enhances cell viability and reduces oxidative stress markers in H9c2 cardiomyocytes .
| Compound | Cell Viability (%) | ROS Production Inhibition (%) |
|---|---|---|
| Control | 100 | - |
| Methyl 4-methyl-6-nitro | 87.5 ± 4.3 | 40% |
| Doxorubicin | 50 | - |
Antimicrobial Activity
Methyl 4-methyl-6-nitro-2,3-dihydro-1,4-benzoxazine derivatives have been evaluated for their antimicrobial properties. Studies have shown that certain derivatives exhibit moderate antibacterial activity against Gram-positive and Gram-negative bacteria .
The biological activities of this compound are attributed to its ability to modulate various biochemical pathways:
- Inhibition of Oxidative Stress : The compound reduces reactive oxygen species (ROS) production, thereby mitigating oxidative damage in cells.
- Modulation of Signaling Pathways : It has been reported to influence signaling pathways such as NF-kB and p38 MAPK, which are crucial in inflammation and apoptosis .
Study on Cardioprotection
A significant study highlighted the cardioprotective effects of this compound in a model using H9c2 cardiomyocytes exposed to doxorubicin. The results indicated that treatment with methyl 4-methyl-6-nitro resulted in a marked increase in cell viability compared to untreated controls and those treated with doxorubicin alone .
Antimicrobial Evaluation
Another study evaluated various derivatives for their antibacterial activity against common pathogens. Results showed that some derivatives had promising activity against Staphylococcus aureus and Escherichia coli, suggesting potential for development as antimicrobial agents .
Q & A
Q. What are the common synthetic routes for preparing Methyl 4-methyl-6-nitro-2,3-dihydro-1,4-benzoxazine-2-carboxylate?
The compound is typically synthesized via multi-step reactions involving nitration, cyclization, and esterification. For example, nitration of a benzoxazine precursor (e.g., methyl 4-methyl-2,3-dihydro-1,4-benzoxazine-2-carboxylate) using mixed acids (HNO₃/H₂SO₄) under controlled temperature (0–5°C) can introduce the nitro group at the 6-position . Purification often employs flash chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol or acetonitrile .
Q. How can the molecular structure of this compound be confirmed experimentally?
Structural confirmation requires a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to assign proton environments (e.g., methyl ester at δ ~3.8 ppm, aromatic protons in the nitro-substituted ring).
- Mass spectrometry (MS) : High-resolution MS to verify the molecular ion ([M+H]⁺) and fragmentation patterns.
- X-ray crystallography : Single-crystal X-ray diffraction using programs like SHELX for refinement and ORTEP-3 for visualization . For example, the dihedral angle between the benzoxazine ring and the nitro group can be determined to assess planarity .
Q. What analytical techniques are critical for purity assessment?
- HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) to quantify impurities.
- Melting point analysis : Compare observed mp (e.g., 143–152.5°C for related benzoxazines) with literature values .
- Elemental analysis : Ensure C, H, N, and O percentages align with theoretical values (e.g., C₁₁H₁₀N₂O₅ requires C 50.39%, H 3.84%, N 10.68%) .
Advanced Research Questions
Q. How do reaction conditions influence regioselectivity during nitration?
Q. What strategies resolve contradictions in crystallographic data for nitro-substituted benzoxazines?
Discrepancies in bond lengths or angles may arise from:
- Twinned crystals : Use SHELXL’s TWIN command to refine twinned data .
- Disorder : Apply restraints (e.g., DFIX, SIMU) to model disordered nitro or ester groups .
- Validation tools like PLATON or WinGX can identify over- or under-refinement .
Q. How can computational methods predict the compound’s reactivity in nucleophilic substitution reactions?
- Molecular docking : Study interactions with biological targets (e.g., enzymes) using software like AutoDock.
- DFT calculations : Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for nucleophilic attack (e.g., the nitro group’s electron-deficient aromatic ring) .
Q. What experimental approaches validate the compound’s potential pharmacological activity?
- In vitro assays : Use CHO cells expressing target receptors (e.g., M1 muscarinic acetylcholine receptors) to measure functional activity (EC₅₀, IC₅₀) .
- Metabolic stability : Incubate with liver microsomes to assess CYP450-mediated degradation.
- Solubility studies : Use shake-flask methods with PBS (pH 7.4) or simulated biological fluids .
Methodological Tables
Q. Table 1: Key Physicochemical Properties
| Property | Value/Description | Reference |
|---|---|---|
| Molecular formula | C₁₁H₁₀N₂O₅ | |
| Melting point | 143–152.5°C (analogous compounds) | |
| Solubility (DMSO) | >10 mg/mL (predicted) | |
| LogP (octanol/water) | 1.2–1.5 (estimated via ChemDraw) |
Q. Table 2: Crystallographic Refinement Parameters
| Software/Tool | Application | Reference |
|---|---|---|
| SHELXL | Small-molecule refinement | |
| ORTEP-3 | Thermal ellipsoid visualization | |
| WinGX | Data integration and validation |
Key Considerations for Experimental Design
- Synthetic scalability : Optimize stoichiometry and solvent (e.g., 1,4-dioxane for coupling reactions) to minimize side products .
- Crystallization solvents : Use acetonitrile or ethanol for high-quality single crystals .
- Biological assays : Include positive controls (e.g., known M1 PAMs) and validate with dose-response curves .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
